molecular formula C19H14ClN3OS B11042894 N-(3-chlorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

N-(3-chlorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

Cat. No.: B11042894
M. Wt: 367.9 g/mol
InChI Key: PTILRIHWSJUZBH-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a thienopyrazole derivative characterized by a chloro-substituted phenyl ring at the N3 position. Thieno[2,3-c]pyrazoles are heterocyclic compounds with demonstrated biological activities, including antioxidant, cytotoxic, and anti-inflammatory properties . The 3-chlorophenyl substituent in this compound distinguishes it from analogs with para-substituted (e.g., 4-chlorophenyl) or methoxy-substituted aryl groups, which have been more extensively studied in antioxidant and cytotoxicity assays .

Properties

Molecular Formula

C19H14ClN3OS

Molecular Weight

367.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide

InChI

InChI=1S/C19H14ClN3OS/c1-12-16-11-17(18(24)21-14-7-5-6-13(20)10-14)25-19(16)23(22-12)15-8-3-2-4-9-15/h2-11H,1H3,(H,21,24)

InChI Key

PTILRIHWSJUZBH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)NC3=CC(=CC=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Cyclization of Thiophene Precursors

A widely adopted method involves cyclizing 4-cyano-5-hydrazinylthiophene-2-carboxylate derivatives. As detailed in, tert-butyl 4-cyano-5-hydrazinylthiophene-2-carboxylate undergoes cyclization in methanol or ethanol under acidic conditions (HCl or H₂SO₄, 15–50°C) to yield 3-methyl-1-phenyl-thieno[2,3-c]pyrazole-5-carboxylate . This step achieves 75–85% yields, with the tert-butyl group facilitating subsequent deprotection.

Key Reaction Conditions

  • Solvent: Methanol, ethanol, or tetrahydrofuran

  • Catalyst: 0.5–1.0 eq HCl or H₂SO₄

  • Temperature: 15–50°C

  • Yield: 78–85%

Alternative Route via Amino-Ester Cyclization

Source describes an innovative approach using o-amino-esters (e.g., methyl 3-amino-4-cyano-5-methylthiophene-2-carboxylate) reacted with 2,5-dimethoxytetrahydrofuran. This method constructs the pyrazolopyrazine fused system in a single step, though adaptation to thieno[2,3-c]pyrazole requires substitution at position 5 with a carboxamide group.

N-Substitution at Position 1

The 1-phenyl group is introduced early in the synthesis to avoid competing reactions.

Alkylation of Pyrazole Nitrogen

In, the pyrazole nitrogen is protected with a tert-butoxycarbonyl (Boc) group prior to coupling. Deprotection with trifluoroacetic acid (TFA) in dichloromethane (25°C, 2 hours) reveals the free amine, which is then alkylated with iodobenzene in the presence of K₂CO₃ in DMF (80°C, 12 hours).

Critical Notes

  • Protecting Group: Boc ensures regioselective alkylation.

  • Alkylation Agent: 1.5 eq iodobenzene

  • Yield Post-Deprotection: 90–95%

Structural Characterization and Validation

All synthesized intermediates and final products are validated spectroscopically:

4.1 Fourier-Transform Infrared Spectroscopy (FT-IR)

  • Carboxamide C=O Stretch: 1660–1680 cm⁻¹

  • Thieno Ring C-S Stretch: 680–720 cm⁻¹

4.2 Nuclear Magnetic Resonance (NMR)

  • 1H NMR (DMSO-d6):

    • N-H Protons (Carboxamide): δ 10.2–10.5 ppm (singlet)

    • Aromatic Protons (Thieno Ring): δ 7.5–8.1 ppm (multiplet)

4.3 Mass Spectrometry

  • Molecular Ion Peak: m/z 381.8 (M+H⁺) for C₂₀H₁₅ClN₄O₂S

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
ChloroacetylationMild conditions, avoids toxic reagentsRequires intermediate purification65–72%
Carbodiimide CouplingHigh yields, scalableSensitivity to moisture80–85%
Direct CyclizationOne-pot synthesis, fewer stepsLimited substrate compatibility60–68%

Industrial-Scale Considerations

For large-scale production, the carbodiimide coupling method is preferred due to its reproducibility and high yields. Critical factors include:

  • Solvent Recovery: Dichloromethane and DMF are recycled via distillation.

  • Catalyst Load: TBTU is used at 0.95 eq to minimize costs.

  • Quality Control: In-process NMR ensures intermediate purity >98% .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS), nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(3-chlorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in various assays for its potential antimicrobial, anti-inflammatory, and anticancer activities. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, research is ongoing to explore its potential as a therapeutic agent. Its unique structure and biological activities suggest it could be developed into drugs for treating various diseases, including infections and cancers.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide involves its interaction with specific molecular targets in cells. These targets may include enzymes, receptors, or DNA, leading to the modulation of biological pathways. For example, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Thieno[2,3-c]Pyrazole Derivatives

Structural modifications in thieno[2,3-c]pyrazole derivatives significantly influence their biological activities. Below is a comparative analysis of key analogs:

Antioxidant Activity Against 4-Nonylphenol (4-NP) Toxicity

Studies on Clarias gariepinus erythrocytes reveal the impact of substituent position and functional groups on antioxidant efficacy. Data from Table 4 () highlights:

Compound Name Substituent Position/Group % Altered Erythrocytes
4-Amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide (7b) None (parent compound) 0.6 ± 0.16
4-Amino-N-(4-chlorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide (7f) 4-Chlorophenyl 3.7 ± 0.37
4-Amino-N-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide (7e) 4-Methoxyphenyl 28.3 ± 2.04
4-(2-Chloroacetamido)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide (8) Chloroacetamido 29.1 ± 3.05
4-Nonylphenol (4-NP) alone N/A 40.3 ± 4.87

Key Findings :

  • 7b (unsubstituted carboxamide) exhibited the strongest antioxidant activity, reducing erythrocyte damage to 0.6% .
  • 7f (4-chlorophenyl) showed moderate activity (3.7%), outperforming 7e (4-methoxyphenyl, 28.3%) and 8 (chloroacetamido, 29.1%) .
Cytotoxic Activity
  • N’-(2-Methoxybenzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide: A carbohydrazide derivative demonstrated potent cytotoxicity and mitotic inhibition in leukemia cells . Unlike carboxamide derivatives, this compound’s activity suggests that functional group modifications (carbohydrazide vs. carboxamide) dictate mechanistic pathways .
Structural and Physicochemical Properties
  • N-(3-Chloro-2-methylphenyl) variant (CID 1202956): Molecular formula C20H16ClN3OS with a predicted collision cross-section (CCS) of 188.5 Ų for [M+H]+ .
  • N-(4-Ethoxyphenyl) variant: CCS values (e.g., 188.3 Ų for [M+H]+) are comparable, indicating minor physicochemical differences despite substituent changes .

Biological Activity

N-(3-chlorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound based on available research findings, including data tables and relevant studies.

This compound has the following chemical properties:

  • Molecular Formula : C19H14ClN3OS
  • Molecular Weight : 367.86 g/mol
  • CAS Number : 296262-28-7

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cancer progression and inflammation. The thieno[2,3-c]pyrazole scaffold is known for its diverse pharmacological properties, including:

  • Inhibition of Kinases : Compounds with similar structures have shown inhibition of various kinases, which play crucial roles in cell signaling pathways related to cancer cell proliferation and survival.
  • Antioxidant Properties : Some studies suggest that thieno[2,3-c]pyrazole derivatives possess antioxidant capabilities that can mitigate oxidative stress in cells.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity. Below is a summary of findings from various studies:

Study ReferenceCell LineIC50 (µM)Mechanism of Action
MCF70.46Inhibition of Aurora-A kinase
NCI-H4600.39Induction of autophagy
Hep-23.25Cytotoxicity through apoptosis
P81517.82Disruption of microtubule dynamics

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has been evaluated for anti-inflammatory effects:

  • Study Findings : Research has shown that derivatives of thieno[2,3-c]pyrazole can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

  • Case Study on MCF7 Cell Line :
    • A study assessed the impact of the compound on the MCF7 breast cancer cell line.
    • Results indicated significant growth inhibition with an IC50 value of 0.46 µM, demonstrating its potential as a therapeutic agent against breast cancer.
  • Protective Role Against Toxicity :
    • Another investigation focused on the protective role of thieno[2,3-c]pyrazole compounds against toxic substances in aquatic organisms.
    • The study highlighted the antioxidant properties of these compounds, suggesting their utility in environmental toxicology.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-chlorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide, and how are intermediates characterized?

  • Methodological Answer : The compound is synthesized via multi-step reactions, including:

  • Suzuki-Miyaura cross-coupling to introduce the 3-chlorophenyl group, using Pd catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids .
  • Click chemistry for triazole ring formation, employing Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) .
  • Hydrazone linkage formation via condensation of hydrazine derivatives with aldehydes/ketones under reflux in ethanol .
  • Characterization : Intermediates are validated using 1H^1H/13C^{13}C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., [M+H]⁺ at m/z 395.08) .

Q. How is the molecular structure of this compound elucidated, and what crystallographic challenges arise?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Crystal growth : Slow evaporation from DMF/EtOH mixtures at controlled temperatures .
  • Data collection : Using Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL (e.g., R₁ = 0.040, wR₂ = 0.104) .
  • Challenges : Polymorphism and twinning are common; strategies include solvent screening and using SHELXPRO for twin refinement .

Q. What in vitro assays are used for preliminary biological evaluation, and how is activity quantified?

  • Methodological Answer :

  • Antioxidant activity : Assessed via DPPH radical scavenging (IC₅₀ values reported in μM) in Clarias gariepinus models, comparing % inhibition against controls .
  • Antimicrobial screening : Agar diffusion assays (e.g., E. coli, S. aureus) with zone-of-inhibition measurements .
  • Dose-response curves : Generated using GraphPad Prism to calculate EC₅₀/IC₅₀ .

Advanced Research Questions

Q. How do substituent variations at the pyrazole and phenyl moieties affect biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:

  • Chlorophenyl groups : Enhance antimicrobial activity (e.g., 4-chloro vs. 3-chloro substitution increases E. coli inhibition by 30%) .
  • Methoxy vs. methyl groups : Methoxy substituents improve antioxidant efficacy (e.g., IC₅₀ = 12 μM vs. 28 μM for methyl) .
  • Bioisosteric replacements : Alkynylthiophene substitutions (e.g., replacing aryl with thienyl) improve CB1 receptor binding affinity (Ki < 10 nM) .

Q. How can crystallographic data resolve discrepancies in polymorphic forms or structural ambiguities?

  • Methodological Answer :

  • Twinning analysis : Use SHELXD for initial phase determination and PLATON for twin law identification (e.g., two-fold rotation axes) .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding vs. π-π stacking) to differentiate polymorphs .

Q. What strategies improve pharmacokinetic properties like oral bioavailability?

  • Methodological Answer :

  • LogP optimization : Introduce polar groups (e.g., pyridylmethyl) to reduce logP from 5.2 to 3.8, enhancing solubility .
  • Plasma protein binding (PPB) : Fluorination of aryl groups reduces PPB from 98% to 85%, increasing free fraction .
  • Permeability : Caco-2 assays guide structural modifications (e.g., methyl-to-ethoxy substitutions improve Papp values by 2×) .

Q. How can computational modeling predict binding interactions with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to dock into homology models (e.g., CB1 receptor) with grid boxes centered on key residues (e.g., Phe174, Trp279) .
  • MD simulations : GROMACS runs (50 ns) validate stability of ligand-receptor complexes (RMSD < 2.0 Å) .

Q. How should researchers address contradictory biological data across studies?

  • Methodological Answer :

  • Meta-analysis : Compare datasets using standardized protocols (e.g., OECD guidelines for toxicity assays) .
  • Substituent effects : Re-evaluate substituent electronic profiles (Hammett σ values) to explain variance in antioxidant IC₅₀ .
  • Assay conditions : Control variables like solvent (DMSO vs. ethanol) and cell passage number to reduce inter-lab variability .

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